REACTION_CXSMILES
|
[Na].[C:2](OCC)(=O)[CH2:3][C:4](OCC)=O.Cl[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][N:15]=1>O>[N+:20]([C:17]1[CH:18]=[CH:19][C:14]([CH2:4][CH2:3][CH3:2])=[N:15][CH:16]=1)([O-:22])=[O:21] |^1:0|
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
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EXTRACTION
|
Details
|
the organic material was extracted into 4×200 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The crude malonate intermediate was then dissolved in 100 ml of water
|
Type
|
ADDITION
|
Details
|
The mixture was then poured into 1200 ml of concentrated sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
the organic material was extracted into 5×350 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |